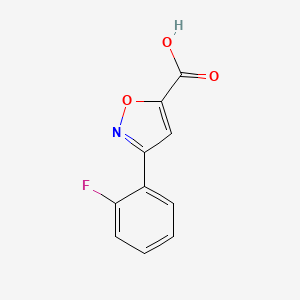

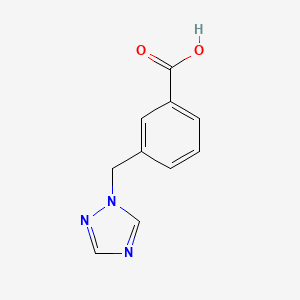

2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

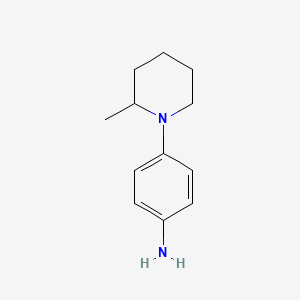

2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide, also known as FMIA, is a small molecule with a unique structure and interesting properties. It is a formylated indole derivative, which is a type of heterocyclic compound. FMIA is a versatile compound that has a wide range of applications in scientific research. It has been used in various fields, including synthetic organic chemistry, drug discovery, and biochemistry.

Aplicaciones Científicas De Investigación

[Specific Scientific Field]

Summary of the Application

A comprehensive and detailed summary of the application would be provided here. This would include the purpose of the application, the role of “2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide” in this application, and the expected or hypothesized outcomes.

Methods of Application or Experimental Procedures

This section would provide a detailed description of how “2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide” is used in this specific application. It would include any relevant technical details or parameters, such as concentrations used, reaction conditions, experimental setup, etc.

Synthetic Approaches to Indazoles

Compounds similar to “2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide” could be used in the synthesis of 1H- and 2H-indazoles. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Gold Catalysis in Organic Synthesis

Gold catalysis has emerged as an important tool in the field of synthetic organic chemistry for the selective functionalization of C–C multiple bonds. The research focuses on diverse fields starting from the methodology developments to the synthesis of molecular scaffolds for their potential application in medicinal chemistry and material science .

Propiedades

IUPAC Name |

2-(3-formyl-5-methoxyindol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-9-2-3-11-10(4-9)8(7-15)5-14(11)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAMHUGZRQOWNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2C=O)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)